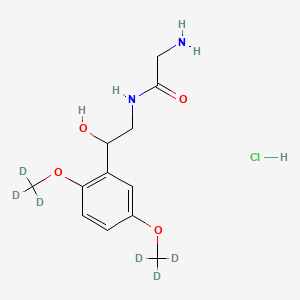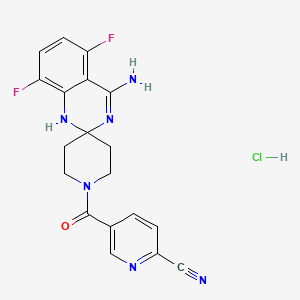
AR-C102222 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-C102222 hydrochloride (C19H17ClF2N6O, 418.83) is a potent, competitive, orally active, and highly selective inducible nitric oxide synthase (iNOS) inhibitor, with an IC50 of 37 nM . It has antinociception and anti-inflammatory activities .
Molecular Structure Analysis
AR-C102222 is a spirocyclic fluoropiperidine quinazoline selective iNOS inhibitor . The molecular weight is 382.37 and the formula is C19H16F2N6O .Chemical Reactions Analysis
AR-C102222 hydrochloride is a potent, competitive, orally active, and highly selective inducible nitric oxide synthase (iNOS) inhibitor . It has antinociception and anti-inflammatory activities .Physical And Chemical Properties Analysis
AR-C102222 hydrochloride is a solid substance with a white to off-white color . It has a molecular weight of 418.83 and a molecular formula of C19H17ClF2N6O .Scientific Research Applications
Hydrogels for Charged Drug Delivery : A study explored the use of ultrathin hydrogels, made from poly(acrylic acid-co-N-isopropylacrylamide) and poly(vinylamine hydrochloride), for the loading and release of charged drugs like anionic dyes. This research highlights the potential of polymeric matrices in hydrogels for drug delivery applications (Serizawa, Matsukuma, & Akashi, 2005).
Structure of Arginine Hydrochloride in Crystallography : The structure of arginine hydrochloride was investigated using X-ray crystallography, revealing details about the hydration structure and the transient binding of arginine molecules. This research may provide insights into the structural properties of similar hydrochloride compounds (Nakakido, Tanaka, Mitsuhori, Kudou, Ejima, Arakawa, & Tsumoto, 2008).
Hydrophobic Ion Pairing with Arginine-Based Surfactants : A study on arginine-based cationic surfactants explored their use for hydrophobic ion pairing with hydrophilic macromolecular drugs. The research focused on biodegradability and cytotoxicity, which can be relevant in the formulation of drug delivery systems (Shahzadi, Asim, Dizdarević, Wolf, Kurpiers, Matuszczak, & Bernkop‐Schnürch, 2019).
Antiviral Compound Arbidol and Its Mechanism of Action : Arbidol (ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate hydrochloride monohydrate) is an antiviral compound. Its mechanism involves blocking viral fusion and inhibiting virus entry into target cells. This study provides insights into the antiviral applications of specific hydrochloride compounds (Boriskin, Leneva, Pécheur, & Polyak, 2008).
Rotational Spectrum of Argon-Hydrochloride Clusters : The rotational spectrum of Ar3–HCl was studied, providing insights into the molecular structure and interactions in argon-hydrochloride clusters. Such studies can be beneficial for understanding the properties of hydrochloride compounds in various states (Klots, Ruoff, Chuang, Emilsson, & Gutowsky, 1987).
Safety And Hazards
properties
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFMOBYDHGJDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AR-C102222 (hydrochloride) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


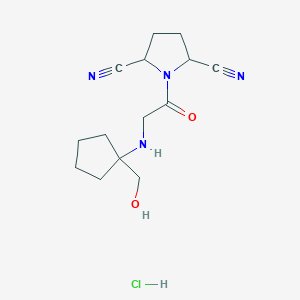
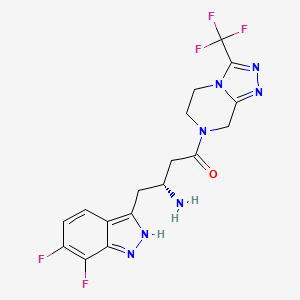
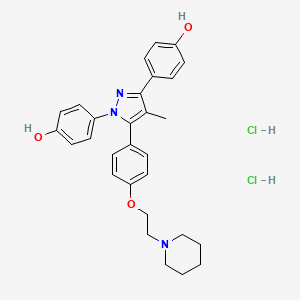
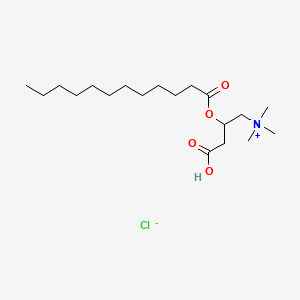

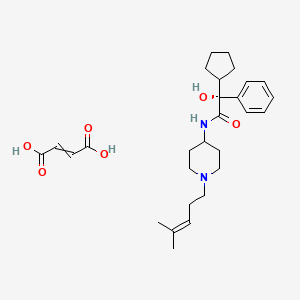
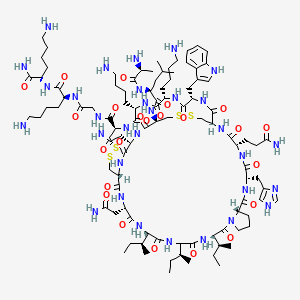

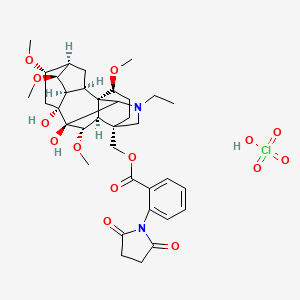
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)
